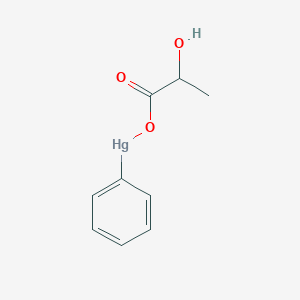

Phenylmercuric lactate

Description

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxypropanoyloxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.C3H6O3.Hg/c1-2-4-6-5-3-1;1-2(4)3(5)6;/h1-5H;2,4H,1H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFGSWMKSSCUSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O[Hg]C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10HgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044525 | |

| Record name | Phenylmercuric lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-64-5 | |

| Record name | Mercury, (2-hydroxypropanoato)phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmercury lactate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercuric lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactatophenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Historical and Contemporary Synthesis of Phenylmercuric Lactate (B86563)

The primary methods for synthesizing phenylmercuric lactate involve either the modification of a pre-existing organomercurial compound or the direct reaction of mercury salts with appropriate organic precursors.

A common and established method for preparing this compound is through the derivatization of phenylmercuric acetate (B1210297). This process is a double decomposition reaction, a class of reactions involving the exchange of ions between two compounds. In this specific synthesis, phenylmercuric acetate is treated with the sodium salt of lactic acid (sodium lactate) in an aqueous solution. nih.govlkouniv.ac.in The acetate group bound to the phenylmercury (B1218190) cation is replaced by the lactate group, yielding this compound and sodium acetate as a byproduct.

This reaction is driven by the relative solubilities and stabilities of the reactants and products. Phenylmercuric acetate serves as a versatile starting material for a variety of phenylmercury compounds. nih.govlkouniv.ac.in

Reactant and Product Transformation in this compound Synthesis

| Reactant | Reagent | Product | Byproduct |

|---|

While direct synthesis of this compound from lactic acid and a generic mercury salt is not the most commonly cited method, understanding the synthesis of the precursor, phenylmercuric acetate, provides insight into the formation of the core phenyl-mercury bond. The synthesis of phenylmercuric acetate can be achieved through the direct mercuration of benzene (B151609) using mercuric acetate. mdpi.com This reaction, however, can be slow. To enhance the reaction rate, catalysts such as strong acids (e.g., perchloric acid, sulfuric acid) can be employed. acs.org Another approach involves the reaction of mercuric oxide with benzene in glacial acetic acid. mdpi.com These methods establish the crucial carbon-mercury bond, which is the foundation of the phenylmercuric cation. Once phenylmercuric acetate is formed, it can then undergo the double decomposition reaction described previously.

The production of lactic acid itself can be achieved through either chemical synthesis, often starting from acetaldehyde, or through the fermentation of carbohydrates by microorganisms. mdpi.comresearchgate.net

Exploration of Alternative Synthetic Routes for Arylmercurials

Beyond the direct synthesis of this compound, the broader field of organometallic chemistry offers alternative routes for the formation of arylmercurials. These methods provide different pathways to create the essential aryl-mercury bond.

One of the most fundamental alternative routes is the direct mercuration of aromatic compounds. Discovered by Dimroth, this electrophilic substitution reaction involves reacting an aromatic compound directly with a mercury(II) salt, such as mercuric acetate or mercuric chloride. acs.orgresearchgate.net This method is of significant historical and practical importance for creating a wide range of arylmercurial compounds. researchgate.net

More contemporary research has explored the use of other transition metals to facilitate the synthesis of aryl-metal bonds, which can sometimes serve as precursors or analogous structures to arylmercurials. For example, rhodium-catalyzed dimerization of arylmercuric chlorides has been used to synthesize symmetrical biaryls, demonstrating the reactivity of the C-Hg bond. rsc.org Palladium-catalyzed reactions are also central to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and organopalladium intermediates can be involved in pathways that are alternatives to direct mercuration for functionalizing aromatic rings. researchgate.netresearchgate.net

Comparison of Synthetic Approaches for Aryl-Mercury Bond Formation

| Method | Description | Key Reagents |

|---|---|---|

| Double Decomposition | Exchange of anionic ligand on a pre-formed arylmercurial. | Phenylmercuric Acetate, Sodium Lactate |

| Direct Mercuration | Electrophilic substitution of a proton on an aromatic ring with a mercury species. | Benzene, Mercuric Acetate |

| Catalytic Dimerization | Coupling of arylmercurials to form biaryls, demonstrating C-Hg bond reactivity. | Arylmercuric Chlorides, Rhodium Catalyst |

Mechanistic Investigations of Organomercurial Formation

The formation of the aryl-mercury bond in compounds like phenylmercuric acetate is a classic example of an electrophilic aromatic substitution (SEAr) reaction. lkouniv.ac.inacs.org This mechanism is fundamental to understanding how the mercury atom attaches to the benzene ring.

The key steps of the mechanism are as follows:

Generation of the Electrophile : The mercury(II) salt, for instance, mercuric acetate Hg(OAc)₂, acts as the source of the electrophile. In the presence of a strong acid catalyst, the electrophilicity of the mercury species is enhanced.

Formation of the π-Complex : The electron-rich π-system of the benzene ring interacts with the electrophilic mercury species to form an initial, weakly associated π-complex. acs.org

Formation of the σ-Complex (Arenium Ion) : The π-electrons of the aromatic ring attack the mercury electrophile, forming a new carbon-mercury σ-bond. This disrupts the aromaticity of the ring and creates a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. lkouniv.ac.inacs.org

Deprotonation and Restoration of Aromaticity : A base (which can be the solvent or the counter-ion of the mercury salt) removes a proton from the carbon atom bearing the mercury group. This step restores the stable aromatic π-system, yielding the final phenylmercuric product.

The rate of this reaction is influenced by the nature of the mercury salt and the presence of catalysts. For example, using the highly electrophilic mercuric trifluoroacetate, Hg(O₂CCF₃)₂, can dramatically increase the reaction rate compared to mercuric acetate. acs.org

Key Features of the Electrophilic Aromatic Mercuration Mechanism

| Mechanistic Feature | Description |

|---|---|

| Reaction Type | Electrophilic Aromatic Substitution (SEAr) |

| Key Intermediate | σ-Complex (Arenium Ion) |

| Initial Interaction | Formation of a π-Complex |

| Rate-Determining Step | Formation of the σ-Complex |

| Catalysis | Can be catalyzed by strong acids (e.g., HClO₄, H₂SO₄) |

Molecular Structure and Bonding Characteristics

Coordination Geometry of Mercury in Phenylmercuric Lactate (B86563) Complexes

The mercury(II) center in phenylmercury (B1218190) compounds typically adopts a linear or nearly linear coordination geometry. In complexes of the general formula RHgX, such as phenylmercuric lactate, the mercury atom is covalently bonded to the ipso-carbon of the phenyl group and an oxygen atom of the lactate group. researchgate.netnih.gov This results in a two-coordinate mercury center.

Crystal structure analyses of related phenylmercury complexes reveal that the core geometry around the mercury atom is predominantly linear. researchgate.netnih.gov For instance, in phenylmercury(II) complexes with β-oxodithioester ligands, a linear geometry is established between the mercury atom, the ipso-carbon of the phenyl ring, and a sulfur atom from the ligand. researchgate.net Similarly, in (benzylthiolato-κS)phenylmercury(II), the Hg(II) cation binds to a phenyl carbon and a sulfur atom in a linear coordination. iucr.org While the primary coordination is linear, the C-Hg-X (where X is a heteroatom) angle can deviate slightly from the ideal 180° due to other molecular forces. researchgate.net In more complex scenarios, such as with certain chiral imine ligands, the coordination geometry of mercury can distort towards a disphenoidal or tetrahedral geometry. nih.goviucr.org

Influence of Secondary Interactions on this compound Structure

In the case of this compound, intramolecular secondary interactions are expected between the mercury atom and the oxygen atoms of the lactate ligand. Studies on phenylmercury carboxylates show that in addition to the primary covalent Hg-O bond, a secondary, weaker intramolecular Hg···O interaction with the second oxygen of the carboxylate group is common. researchgate.net This leads to a quasi-chelate ring structure. For example, intramolecular Hg···O bonding interactions have been observed in phenylmercury(II) β-oxodithioester complexes at distances of 2.638(14) Å and 2.644(10) Å. researchgate.net

Intermolecular secondary interactions also play a crucial role in the solid-state structure, often leading to the formation of supramolecular assemblies like dimers or polymeric chains. mdpi.comdu.ac.in These can involve Hg···S, Hg···N, or Hg···O contacts, depending on the ligands present. mdpi.comdu.ac.in The energies of these secondary bonds are often comparable to other intermolecular forces within the crystal, highlighting their importance in determining the final crystal structure. core.ac.uk

Analysis of Mercury-Carbon Bond Lengths and Angles in Arylmercury Systems

The mercury-carbon (Hg-C) bond is a defining feature of organomercury compounds. In arylmercury(II) systems, typical Hg-C bond lengths are approximately 2.1 Å. thieme-connect.de Quantum chemistry calculations on a series of phenylmercury(II) carboxylates determined the Hg-C bond length to be around 2.107 Å. miljodirektoratet.no Experimental data from X-ray crystallography of various arylmercury compounds show Hg-C bond lengths in the range of 2.06 Å to 2.097(4) Å. thieme-connect.demdpi.com

The angle formed by the primary covalent bonds to mercury, C-Hg-X, is characteristically linear or near-linear. In diarylmercury(II) compounds, the C-Hg-C angle is typically close to 180°, though slight bending to around 176.9° can occur. thieme-connect.de In RHgX compounds like phenylmercury derivatives, the C-Hg-X angle also aims for linearity. For example, the C-Hg-Br angle in one complex is 180°, while the O-Hg-C angle in another is 174°. thieme-connect.de In phenylmercury carboxylates, the C-Hg-O angle is consistently calculated to be approximately 174°. miljodirektoratet.no Deviations from ideal linearity are often attributed to secondary interactions within the molecule or packing forces in the crystal lattice. researchgate.netdu.ac.in

| Compound Type | Bond | Typical Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| Arylmercury(II) Compounds | Hg-C (Aryl) | 2.06 - 2.107 | - | thieme-connect.demiljodirektoratet.nomdpi.com |

| Diarylmercury(II) | C-Hg-C | - | ~177 - 180 | thieme-connect.de |

| Arylmercury(II) Halide | C-Hg-Br | - | 180 | thieme-connect.de |

| Arylmercury(II) Carboxylate | C-Hg-O | - | ~174 | miljodirektoratet.no |

| Bis(pentafluorophenyl)mercury Complex | Hg-C | 2.063 - 2.071 | - | mdpi.com |

| Bis(pentafluorophenyl)mercury Complex | C-Hg-C | - | 175.06 | mdpi.com |

Stereochemical Considerations in Lactic Acid Derived Mercurials

Lactic acid (2-hydroxypropanoic acid) is a chiral molecule, meaning it is not superimposable on its mirror image. wikipedia.orgiitk.ac.in This chirality arises from its central carbon atom (C2), which is bonded to four different groups: a hydrogen (-H), a hydroxyl (-OH), a methyl (-CH₃), and a carboxyl (-COOH) group. quora.com

This gives rise to two distinct stereoisomers, or enantiomers:

L-(+)-lactic acid , also known as (S)-lactic acid. wikipedia.orgresearchgate.net

D-(-)-lactic acid , also known as (R)-lactic acid. wikipedia.orgresearchgate.net

The "L" and "D" designations refer to the configuration relative to glyceraldehyde, while "(+)" and "(-)" indicate the direction in which they rotate plane-polarized light. libretexts.org These enantiomers have identical chemical formulas but can exhibit different biological and physical properties. iitk.ac.in

Chemical Reactivity and Transformation Mechanisms

Decomposition Pathways of Phenylmercuric Lactate (B86563)

The decomposition of phenylmercuric lactate, like other phenylmercurial salts, can be initiated by heat, light, or chemical interaction. wikipedia.org The fundamental process involves the cleavage of the carbon-mercury bond.

Research on the biodegradation of phenylmercuric acetate (B1210297), a closely related compound, by mercury-resistant bacteria has shown that the degradation products are elemental mercury vapor and benzene (B151609). osti.gov This biological pathway is enzymatic and involves organomercurial lyase and Hg-reductase. osti.gov It is plausible that this compound follows a similar biological decomposition route, breaking down into elemental mercury, benzene, and lactic acid.

Chemical decomposition can also occur. Studies on phenylmercuric nitrate (B79036) have shown that its decomposition can be promoted by chelating agents like disodium (B8443419) edetate during heat sterilization. nih.gov Another study noted the heat decomposition of phenylmercuric salts, including the lactate, when dissolved in specific formulations like a zirconyl ammonium (B1175870) carbonate solution. google.com

| Decomposition Pathway | Initiator/Environment | Key Products | Reference |

| Biodegradation | Mercury-resistant bacteria | Elemental Mercury (Hg⁰), Benzene | osti.gov |

| Chemical Decomposition | Heat, Chelating Agents (e.g., disodium edetate) | Mercuric Ions (Hg²⁺), Benzene derivatives | nih.gov |

| Thermal Decomposition | High Temperature | Elemental Mercury (Hg⁰), Benzene, CO₂, H₂O | wikipedia.orggoogle.com |

The volatilization of phenylmercuric compounds is a significant environmental transformation pathway. Unlike alkyl mercurials which tend to volatilize as organic compounds, aryl mercurials like phenylmercury (B1218190) primarily volatilize as metallic mercury vapor after the cleavage of the C-Hg bond. psu.edu This transformation can be facilitated by biological or chemical processes. For instance, mercury-reducing bacteria can convert phenylmercury compounds into elemental mercury, which is then readily removed from soil or water through volatilization. osti.govontosight.aiumn.edu Some research also suggests that a portion of phenylmercury residue can be lost to the atmosphere through vaporization of the intact organic compound, though conversion to elemental mercury is the dominant pathway. nih.gov

Reactions with Thiol-Containing Compounds and Ligand Exchange

The phenylmercuric cation (C₆H₅Hg⁺) has a very high affinity for sulfur-containing functional groups, particularly thiols (-SH). This reactivity is a cornerstone of its biological and chemical interactions. The reaction involves the displacement of the lactate ligand by the thiol group, forming a stable phenylmercuric-thiolate bond (C₆H₅Hg-SR). ebsco.com This is a specific example of a broader class of reactions known as ligand exchange.

Ligand exchange reactions involve the replacement of one ligand (in this case, lactate) in a coordination complex with another. crunchchemistry.co.uksavemyexams.com The stability of the resulting complex often drives the reaction. libretexts.org Given the strong bond between mercury and sulfur, thiol-containing molecules like cysteine or glutathione (B108866) readily displace weaker-bound ligands from the phenylmercuric cation. ebsco.comnih.gov The general principle suggests that ligands forming more stable bonds with the mercury center will replace those forming weaker bonds. rsc.orgstudymind.co.uk

| Reactant/Ligand Type | Reaction Description | Resulting Complex Stability | Reference |

| Thiol (-SH) | The lactate ligand is displaced by the thiol group, forming a strong Hg-S covalent bond. | Very High | ebsco.com |

| Halides (Cl⁻, Br⁻, I⁻) | Lactate can be exchanged for halide ions, forming phenylmercuric halides. | High | studymind.co.ukimperial.ac.uk |

| Ammonia (NH₃) | Ammonia can replace aqua ligands in metal complexes; a similar exchange with lactate is possible. | Moderate | savemyexams.comlibretexts.org |

| EDTA | The chelating agent disodium edetate can interact with and promote the decomposition of phenylmercurials. | Leads to Decomposition | nih.gov |

Oxidation Reactions of this compound

The mercury in this compound is in the +2 oxidation state (Hg²⁺). This is a stable oxidation state for mercury, and further oxidation is not a typical reaction pathway. Instead, the dominant redox chemistry involves the reduction of the phenylmercuric cation to elemental mercury (Hg⁰), as seen in its decomposition pathways. osti.govontosight.ai

The lactate component, however, can undergo oxidation. The lactate/pyruvate (B1213749) system is a reversible redox pair central to metabolism. semanticscholar.org In biological systems, the enzyme lactate dehydrogenase, as part of the mitochondrial lactate oxidation complex, can oxidize lactate to pyruvate. nih.govnih.gov In chemical synthesis, lactic acid can be produced via the catalytic oxidation of substrates like 1,2-propylene glycol. google.com However, these oxidation reactions are characteristic of the lactate anion itself and are generally separate from the chemistry of the phenylmercuric cation to which it is ionically bonded.

Metal Exchange Reactions Involving Phenylmercurials as Synthetic Intermediates

Organomercurials, including phenylmercuric compounds, have been used as synthetic intermediates in organometallic chemistry through metal exchange reactions, also known as transmetalation. In these reactions, the organic group (the phenyl group in this case) is transferred from mercury to another metal. imperial.ac.uk

This process is driven by the difference in electronegativity and the relative stability of the resulting organometallic compounds. For example, reacting a phenylmercurial with a more electropositive metal or a metal that forms a stronger carbon-metal bond can result in the formation of a new organometallic species and a mercury salt. These reactions are fundamental in preparing functionalized organomagnesium (Grignard) reagents and other organometallics where direct synthesis is difficult. harvard.edu While the classical metal activity series provides a general guide, other factors like structural stability can influence the reaction, especially at the nanoscale. nih.gov

Stability and Solubilization Studies in Diverse Media

The stability of this compound is highly dependent on the medium and storage conditions. A safety data sheet for the compound indicates it is stable under normal conditions of use and storage. chemservice.com However, it is noted to be incompatible with strong oxidizing agents, which would likely cleave the carbon-mercury bond. chemservice.com

Studies have shown that its stability in aqueous solutions can be compromised by other chemical species. For example, in eye drop formulations, the presence of disodium edetate was found to cause significant decomposition of phenylmercuric nitrate (a related salt) during heat sterilization, a process that was inhibited by the presence of sodium chloride. nih.gov The historical use of phenylmercury compounds in latex paints also suggests a degree of stability in such aqueous, polymer-based systems. nih.govnih.gov Acetic or lactic acid solutions and lactate buffers have been used as solvents in biochemical studies, indicating that this compound would be soluble and relatively stable in acidic aqueous media. cerealsgrains.org

| Medium/Condition | Stability/Solubility Finding | Reference |

| Normal Storage Conditions | Stable | chemservice.com |

| Presence of Strong Oxidizing Agents | Incompatible, leads to decomposition | chemservice.com |

| Aqueous Solution with Disodium Edetate | Unstable, especially with heat; promotes decomposition | nih.gov |

| Aqueous Solution with Sodium Chloride | Increased stability, inhibits decomposition | nih.gov |

| Latex Paint Formulations | Sufficiently stable for use as a biocide | nih.govnih.gov |

| Acidic/Lactate Buffers | Soluble | cerealsgrains.org |

Advanced Analytical Methodologies for Phenylmercuric Lactate

Chromatographic Separations and Detection Techniques for Organomercurials

Chromatography is a cornerstone for the separation of organomercurials from complex sample matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most utilized techniques, often coupled with element-specific detectors.

Gas chromatography has been extensively used for the separation and identification of various organomercury compounds. psu.edu For successful GC analysis, non-volatile mercury compounds must be converted into volatile derivatives, a process commonly achieved through aqueous phase ethylation, propylation, or phenylation. tandfonline.com The choice of column is critical; packed glass on-columns with stationary phases like DEGS (diethylene glycol succinate) have been used effectively for phenyl mercury analysis. kobe-u.ac.jp Following separation, the compounds are typically pyrolyzed in a furnace, converting them to elemental mercury, which can then be detected. psu.edu

High-performance liquid chromatography (HPLC) offers the advantage of analyzing a wide variety of organomercury compounds without the need for derivatization. vliz.be Reversed-phase HPLC, using columns like C18, is the most common approach. vliz.bespectroscopyonline.com The mobile phase often contains a chelating agent, such as 2-mercaptoethanol (B42355), and a buffer to form stable, neutral mercury complexes that can be efficiently separated. spectroscopyonline.compsu.edu The separation of chiral compounds like phenylmercuric lactate (B86563) can also be achieved using specialized enantioselective chromatographic techniques. nih.gov

Detection is frequently accomplished using highly sensitive and selective spectrometric techniques coupled with the chromatographic system. These include:

Atomic Absorption Spectrometry (AAS): Cold Vapour AAS (CVAAS) is a common detector where organomercurials are reduced to volatile elemental mercury for detection. scispace.com GC-AAS systems have shown detection limits in the nanogram range for various organomercurials. psu.edu

Atomic Fluorescence Spectrometry (AFS): AFS, particularly Cold Vapour AFS (CVAFS), is renowned for its exceptional sensitivity. vliz.be HPLC-VGAFS (Vapor Generation AFS) systems can achieve baseline separation of multiple mercury species, including inorganic mercury, methylmercury (B97897), and ethylmercury. spectroscopyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful detection technique that offers high sensitivity and the ability to perform isotope analysis. vliz.be The coupling of HPLC with ICP-MS is a benchmark for mercury speciation analysis, enabling the determination of ultra-trace amounts of methylmercury, phenylmercury (B1218190), and inorganic mercury. nih.gov

Table 1: Examples of Chromatographic Methods for Organomercurial Analysis

| Technique | Analytes | Column/Stationary Phase | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|---|

| GC-AAS | Dimethylmercury, Diethylmercury, Methylmercury chloride, Ethylmercury chloride | Dual columns, Tenax packing | AAS | 0.2-0.5 ng of Hg | psu.edu |

| HPLC-VGAFS | Inorganic mercury (Hg2+), Methylmercury (MeHg+), Ethylmercury (EtHg+) | Reversed-phase C18 | Vapor Generation AFS | Not Specified | spectroscopyonline.com |

| HPLC-ICP-MS | Methylmercury (MeHg+), Phenylmercury (PhHg+), Inorganic mercury (Hg2+) | Reversed-phase | ICP-MS | 6-13 ng/L (as Hg) | nih.gov |

| Reversed-Phase LC | Inorganic mercury (HgII), Methylmercury, Ethylmercury, Phenylmercury | Not Specified | Electrochemical Detection (ECD) | ~1-2 pg/L | psu.eduscispace.com |

| GC | Methyl mercury chloride, Phenyl mercury chloride | DEGS | Electron Capture Detector | 10⁻¹² g (Methyl mercury), 10⁻¹¹ g (Phenyl mercury) | kobe-u.ac.jp |

Spectroscopic Characterization Techniques for Phenylmercuric Lactate

Spectroscopic methods are indispensable for both the structural elucidation and quantification of this compound. These techniques range from mass spectrometry for molecular analysis to atomic spectrometry for elemental detection.

Mass Spectrometry (MS) provides detailed information about the molecular weight and structure of organomercurials by analyzing their fragmentation patterns. The mass spectra of mercury alkyls show that a significant portion of the total ionization comes from hydrocarbon ions, along with the dissociation of alkyl groups. nist.gov For phenylmercury compounds, quantum chemistry calculations can predict molecular properties, including key bond lengths such as the Hg-C bond (approx. 2.107 Å) and the Hg-O bond (approx. 2.15 Å) in phenylmercury acetate (B1210297), a structurally similar compound to this compound. miljodirektoratet.no

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural characterization. Although direct experimental data for this compound is not detailed in the provided sources, theoretical studies on a series of phenylmercury carboxylates show that the isotropic and anisotropic shielding constants of the mercury atom are quite consistent across the series, indicating minor differences in the electronic structure around the mercury atom among these compounds. miljodirektoratet.no For this compound, 1H NMR spectra have been recorded. nih.gov

Infrared (IR) Spectroscopy can be used to identify functional groups within the molecule. Studies on novel organomercury compounds containing azo groups have utilized FT-IR spectroscopy to characterize the structures. researchgate.net This technique would be useful for identifying the lactate and phenyl moieties in this compound.

Atomic Spectrometry , as mentioned previously (AAS, AFS, ICP-AES), provides highly sensitive and selective quantification based on the light absorption, fluorescence, or emission of mercury atoms. scispace.com These methods are crucial for determining the concentration of this compound in various samples after chromatographic separation. psu.eduscispace.com

Electrochemical Methods for Phenylmercuric Compound Quantification

Electrochemical methods offer an alternative and highly sensitive approach for the quantification of phenylmercuric compounds. researchgate.net These techniques measure the current or potential changes resulting from the redox reactions of the target analytes.

One effective method combines reversed-phase liquid chromatography with reductive electrochemical detection at a gold-amalgamated mercury electrode. psu.edu This approach has been used to determine inorganic mercury and three different organomercurials, including phenylmercury. psu.edu By forming neutral complexes with an agent like 2-mercaptoethanol in the mobile phase, the mercury species can be separated and then detected. psu.edu An optimal potential of -0.800 V (vs. Ag/AgCl) has been used for the simultaneous detection of multiple mercury analytes, with detection limits reported to be as low as 1 to 2 pg/L. psu.edu

Amperometric biosensors represent a growing field for the detection of specific analytes. nih.gov For this compound, a dual-component biosensor could theoretically be developed. One component would utilize lactate oxidase, which catalyzes the oxidation of lactate to produce a measurable signal, such as a change in current. nih.govnih.govcurrentseparations.com Amperometric lactate biosensors have been designed with detection limits in the micromolar (µM) range. nih.govmdpi.com The other component would be a sensor specific for the mercury ion released from the phenylmercury moiety. By combining these, a highly specific assay for this compound could be constructed.

Table 2: Performance of Selected Electrochemical Methods for Mercury and Lactate

| Method | Analyte(s) | Electrode/Sensor Type | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|---|

| LC with Reductive ECD | Inorganic mercury (HgII), organomercurials | Gold amalgamated mercury electrode | 0.8-1.9 pg/L | 20 pg/µL to >10 ng/µL | psu.edu |

| Amperometric Biosensor | Lactate | Lactate oxidase immobilization | 31 µM | 50-350 µM | nih.gov |

| Amperometric Biosensor | L-Lactate | Glassy carbon electrode with MWCNT-Avidin and biotinylated Lactate Oxidase | 33 µM | 100-700 µM | mdpi.com |

| Anion-Exchange LC with ECD | Lactate | Peroxidase modified electrode | 10 µM | 10 µM - 1.5 mM | currentseparations.com |

Speciation Analysis of Mercury Compounds in Complex Matrices

The toxicity and environmental fate of mercury are highly dependent on its chemical form. psu.edufrontiersin.org Therefore, speciation analysis, which is the identification and quantification of the different chemical forms of an element, is crucial. tandfonline.comfrontiersin.org this compound must be distinguished from more toxic forms like methylmercury and from inorganic mercury. frontiersin.org Analyzing these species in complex matrices such as environmental (water, soil, sediment) and biological (blood, hair, tissue) samples presents significant challenges due to low concentrations and matrix interference. tandfonline.comacademie-sciences.fr

A typical workflow for speciation analysis involves several critical steps:

Sample Collection and Storage: Care must be taken to prevent contamination or species transformation. For water samples, Pyrex and Teflon containers are recommended after rigorous cleaning. vliz.be

Extraction: This is often the most critical step for solid samples like sediment or biota. vliz.be The goal is to achieve high recovery of the mercury species without causing degradation or interconversion. Common methods include acid leaching (e.g., with hydrochloric acid), distillation, and alkaline digestion. vliz.beipb.pt Microwave-assisted extraction (MAE) can accelerate this process. spectroscopyonline.com

Pre-concentration: Environmental samples often contain trace (ng/L) levels of mercury compounds, necessitating a pre-concentration step before analysis. tandfonline.comfrontiersin.org Solid-phase extraction (SPE) is a widely used technique for this purpose. frontiersin.orgipb.pt

Separation and Detection: As detailed in section 5.1, hyphenated techniques are the methods of choice. HPLC coupled with a sensitive detector like ICP-MS (HPLC-ICP-MS) is considered a state-of-the-art method for mercury speciation, allowing for the simultaneous determination of multiple species at very low levels. frontiersin.org

The complexity of the sample matrix, such as the presence of dissolved organic matter (DOM) in natural waters, can significantly influence mercury speciation and must be considered during method development. academie-sciences.fr

Development of High-Sensitivity Assays for this compound

The development of assays with extremely high sensitivity is driven by the need to detect vanishingly small quantities of organomercurials in environmental and biological systems. tandfonline.comnist.gov Achieving low detection limits is essential for accurate risk assessment and for studying the biogeochemical cycling of mercury. vliz.be

Several analytical techniques have been optimized to reach ultra-trace sensitivity:

Gas Chromatography-Inductively Coupled Plasma-Time-of-Flight Mass Spectrometry (GC-ICP-TOFMS): This powerful combination has achieved absolute detection limits as low as 20 femtograms (fg) for methylmercury. rsc.org The use of in-situ ethylation with a purge-and-trap injection system allows for the derivatization and volatilization of ionic mercury species prior to analysis. rsc.org

Cold Vapour Atomic Fluorescence Spectrometry (CVAFS): This technique is noted for its exceptional sensitivity and is one of the most popular detectors for mercury analysis. vliz.be When coupled with aqueous-phase ethylation and cryogenic GC, detection limits at the picogram (pg) level can be achieved. scispace.com

Cloud Point Extraction (CPE): This is a pre-concentration technique that can significantly enhance sensitivity. nih.gov When used prior to HPLC-ICP-MS analysis, CPE has enabled the detection of phenylmercury at 8 ng/L. nih.gov

Biosensors and Immunoassays: The development of novel biosensors offers a promising avenue for high-sensitivity detection. nih.gov Fluorescence-based assays using materials like quantum dots are being developed for the detection of heavy metal ions like mercury with high sensitivity, with some assays reporting detection limits in the picomolar (pM) range. researchgate.netresearchgate.net High-throughput biochemical assays, while often developed for other targets, demonstrate principles like signal amplification that could be adapted for detecting the effects of organomercurials on biological systems. nih.gov

Table 3: High-Sensitivity Methods for Mercury Species Detection

| Methodology | Analyte | Detection Limit | Reference |

|---|---|---|---|

| GC-ICP-TOFMS | Methylmercury | 20 fg (absolute), 2 pg/L (relative) | rsc.org |

| GC-CVAFS (with ethylation) | Ethylmercury | 0.6 pg (absolute), 0.003 ng/L (for a 200 cm³ sample) | scispace.com |

| CPE-HPLC-ICP-MS | Phenylmercury | 8 ng/L | nih.gov |

| Recombinant Whole-Cell Bacterial Sensor | Phenylmercury acetate | 1 nM (0.34 µg/L) | nih.gov |

| Fluorescence Assay (Graphene Oxide-DNAzyme) | Hg(II) | 356 pM | researchgate.net |

Biological and Biochemical Interaction Mechanisms of Phenylmercurials

Interaction with Biological Macromolecules and Cellular Components

The reactivity of phenylmercuric compounds is largely dictated by the phenylmercuric ion (C₆H₅Hg⁺), which readily interacts with functional groups on biological macromolecules. This interaction is central to their mechanism of toxicity and biological activity.

Phenylmercuric compounds are known to be potent inhibitors of various enzymes. oup.comnih.gov This inhibition is often a result of the phenylmercuric ion binding to essential functional groups on the enzyme, such as sulfhydryl groups, which can alter the enzyme's three-dimensional structure and catalytic activity.

One notable target of mercurial compounds is cytochrome oxidase, the terminal enzyme of the electron transport chain. Phenylmercuric nitrate (B79036) has been shown to cause a depression of cytochrome oxidase activity. nih.gov The inhibition of cytochrome oxidase by mercurials can disrupt cellular respiration and energy production. While the precise mechanism for all mercurials is not identical, studies with fluorescein (B123965) mercuric acetate (B1210297) have demonstrated that these compounds can bind with high affinity to cytochrome oxidase, leading to a partial inhibition of its electron transfer activity. bohrium.com It is believed that the binding of the mercurial to sulfhydryl groups on the enzyme is a key aspect of this inhibition. bohrium.com

While direct studies on the inhibition of specific glycolytic enzymes by phenylmercuric lactate (B86563) are not extensively detailed in the available research, the general reactivity of phenylmercuric compounds towards sulfhydryl-containing enzymes suggests a high potential for interference with glycolysis. Many glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, contain critical cysteine residues in their active sites, making them potential targets for inhibition by phenylmercurials.

A defining characteristic of phenylmercurials is their exceptionally high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine, which are integral components of many proteins and enzymes. nih.govnih.govelsevierpure.comresearchgate.net This strong interaction leads to the formation of stable mercaptide bonds (Protein-S-Hg-C₆H₅). nih.gov

The formation of these bonds can have profound consequences for protein structure and function. The binding of phenylmercuric ions to sulfhydryl groups can lead to:

Conformational Changes: Alteration of the protein's tertiary and quaternary structure.

Inactivation of Active Sites: Direct interference with the catalytic center of enzymes if a cysteine residue is present.

Disruption of Disulfide Bonds: Interference with the formation or maintenance of disulfide bridges that are crucial for protein stability.

This high reactivity with sulfhydryl groups is not limited to enzymes. Other biological molecules containing these groups, such as the antioxidant glutathione (B108866), are also targets. The binding of phenylmercurials to glutathione can deplete cellular antioxidant defenses, leading to increased oxidative stress. The interaction between mercurials and sulfhydryl groups is a key initiating event in their biological and toxicological effects. nih.govnih.gov

Cellular and Microbial Responses to Phenylmercuric Compounds

The interaction of phenylmercurials with cellular components elicits a range of responses in microorganisms, from growth inhibition to the development of resistance mechanisms.

The inhibitory action of phenylmercurials is linked to their ability to bind to sulfhydryl groups in bacterial enzymes and proteins, thereby disrupting essential cellular processes. This can affect nutrient uptake, energy metabolism, and cell wall integrity, ultimately leading to the cessation of growth or cell death. It is important to note that phenyllactic acid, a different compound, has been shown to interfere with virulence factors in Staphylococcus aureus, but this operates through a distinct mechanism from the direct inhibitory effects of phenylmercurials. nih.govresearchgate.net

General Inhibitory Mechanisms of Phenylmercurials on Bacteria

| Bacterial Species | Reported Effects of Phenylmercuric Compounds (General) |

|---|---|

| Aerobacter aerogenes | Inhibition of growth through general metabolic disruption is expected based on the known mechanisms of organomercurials. |

| Escherichia coli | Known to possess resistance mechanisms to mercurials, indicating sensitivity of non-resistant strains to the inhibitory effects of these compounds. |

| Staphylococcus aureus | Susceptible to the antimicrobial action of mercurials, with resistance often conferred by specific genetic elements. |

The widespread use of mercurial compounds as antimicrobial agents has led to the evolution of sophisticated resistance mechanisms in bacteria. nih.govoup.com This resistance is often conferred by a set of genes organized in the mer operon, which can be located on plasmids or the bacterial chromosome. nih.govbohrium.com

The primary mechanisms of bacterial resistance to organomercurials involve:

Enzymatic Detoxification: The key enzyme in this process is organomercury lyase (MerB), which cleaves the carbon-mercury bond in phenylmercuric compounds. oup.comnih.govoup.com This reaction yields a less toxic inorganic mercury ion (Hg²⁺) and benzene (B151609).

Reduction of Inorganic Mercury: The resulting inorganic mercury is then reduced to the much less toxic and volatile elemental mercury (Hg⁰) by the enzyme mercuric reductase (MerA). nih.govoup.com This elemental mercury can then diffuse out of the cell.

This two-step enzymatic detoxification process effectively removes the toxic phenylmercuric compound from the cellular environment, allowing the bacteria to survive and grow in its presence. The presence of these resistance mechanisms, particularly the merB gene, is a key determinant of a bacterium's ability to withstand exposure to phenylmercurials. oup.com

Key Components of Bacterial Resistance to Phenylmercurials

| Component | Function | Gene |

|---|---|---|

| Organomercury Lyase | Cleaves the carbon-mercury bond in phenylmercurials. | merB |

| Mercuric Reductase | Reduces inorganic mercury (Hg²⁺) to elemental mercury (Hg⁰). | merA |

| Regulatory Proteins | Control the expression of the mer operon genes. | merR, merD |

| Transport Proteins | Involved in the uptake of mercury compounds. | merT, merC, merF |

Impact on Metabolic Pathways in Model Organisms (e.g., glycolysis, Krebs cycle dynamics)

The inhibitory effects of phenylmercurials on sulfhydryl-containing enzymes have significant implications for cellular metabolic pathways. Both glycolysis and the Krebs cycle are rich in enzymes that are potentially susceptible to inhibition by these compounds.

Glycolysis: This central metabolic pathway involves several enzymes that are known to be regulated by the availability of sulfhydryl groups. nih.govjackwestin.com Key enzymes in glycolysis that could be inhibited by phenylmercurials include:

Hexokinase: The first enzyme in the pathway. wikipedia.org

Phosphofructokinase: A key regulatory point in glycolysis. libretexts.org

Glyceraldehyde-3-phosphate dehydrogenase: Contains a critical cysteine residue in its active site.

Pyruvate (B1213749) kinase: The final enzyme in the glycolytic sequence. frontiersin.org

Inhibition of these enzymes would disrupt the flow of metabolites through glycolysis, leading to a decrease in the production of pyruvate, ATP, and NADH. nih.govwikipedia.org This would have a profound impact on the cell's energy status and its ability to carry out essential functions.

Krebs Cycle (Citric Acid Cycle): Following glycolysis, pyruvate is converted to acetyl-CoA, which enters the Krebs cycle in the mitochondria. wikipedia.orgbyjus.comnih.govmicrobenotes.com This cycle also contains several enzymes that are potential targets for phenylmercurials. For example, succinate (B1194679) dehydrogenase, a key enzyme in the Krebs cycle and the electron transport chain, is known to be sensitive to sulfhydryl-reactive compounds. Disruption of the Krebs cycle would further impair cellular energy production by reducing the generation of ATP, NADH, and FADH₂. wikipedia.orgbyjus.comnih.gov

Potential Impact of Phenylmercurials on Key Metabolic Pathways

| Metabolic Pathway | Potential Target Enzymes | Consequence of Inhibition |

|---|---|---|

| Glycolysis | Hexokinase, Phosphofructokinase, Glyceraldehyde-3-phosphate dehydrogenase, Pyruvate kinase | Decreased production of pyruvate, ATP, and NADH. |

| Krebs Cycle | Pyruvate dehydrogenase complex, Citrate synthase, Succinate dehydrogenase | Reduced generation of ATP, NADH, and FADH₂. |

Environmental Chemistry and Biogeochemical Cycling of Phenylmercuric Lactate

Environmental Transport and Distribution Pathways of Arylmercury Species

Once released into the environment, arylmercury species like phenylmercuric lactate (B86563) can undergo long-range transport across local, regional, and even global scales. nih.gov The primary pathways for transport and distribution depend on the chemical's properties and the environmental medium into which it is released.

Atmospheric Transport : While less volatile than elemental mercury, arylmercury compounds can be associated with particulate matter and transported through the atmosphere. researchgate.net Atmospheric deposition, both wet (rain, snow) and dry, is a significant pathway for mercury to enter aquatic and terrestrial ecosystems far from the original source. researchgate.netnoaa.gov

Aquatic Transport : In aquatic systems, the transport of phenylmercuric compounds is largely determined by their solubility and tendency to adsorb to suspended particles and sediments. unl.edu Most mercury transported in rivers is associated with fine suspended material rather than being in a dissolved state. unl.edu This particulate-bound mercury can be carried long distances downstream, eventually settling in depositional zones like lakes and estuaries. nih.gov

Terrestrial Transport : In soils, the mobility of arylmercury is generally limited due to strong binding with soil components, particularly organic matter and sulfide (B99878) minerals. researchgate.net However, erosion and surface runoff can transport contaminated soil particles into nearby water bodies, acting as a continuing source of mercury to the aquatic environment. unl.edu

The distribution of different mercury species, including arylmercury compounds, varies significantly among environmental compartments such as air, water, soil, and sediment. nih.govresearchgate.net

Transformation and Degradation Processes in Environmental Compartments

Phenylmercuric lactate, upon entering the environment, is subject to various transformation and degradation processes that alter its chemical form, mobility, and toxicity. osti.gov These processes can be broadly categorized as biotic (microbially mediated) and abiotic (chemical or photochemical).

The degradation of the lactate portion of the molecule can occur through microbial metabolism. For instance, studies on polylactic acid (PLA) show that it can be degraded by microorganisms under various conditions, with the process being influenced by factors like temperature and humidity. thaiscience.infomdpi.com

The more environmentally significant transformation involves the carbon-mercury bond in the phenylmercuric cation. Research on the closely related compound, phenylmercuric acetate (B1210297) (PMA), has shown that mercury-resistant bacteria can cleave this bond. osti.govnih.govresearchgate.net This process breaks down the organomercury compound into less complex substances. nih.gov

Biotic and Abiotic Demercuration Mechanisms

Demercuration refers to the cleavage of the carbon-mercury bond, a crucial step in the detoxification and cycling of organic mercury.

Biotic Demercuration : The primary mechanism for the degradation of phenylmercuric compounds is biotic demercuration carried out by mercury-resistant bacteria. nih.gov These bacteria possess enzymes, specifically organomercurial lyase, which cleaves the C-Hg bond. researchgate.net Studies on the biodegradation of phenylmercuric acetate have demonstrated that this process yields elemental mercury (Hg⁰) vapor and benzene (B151609). osti.govnih.gov This transformation is a key resistance mechanism for the bacteria, as elemental mercury is less toxic and can be volatilized out of the cell's immediate environment.

Methylation Potential of Phenylmercuric Species in Environmental Systems

The degradation of this compound into inorganic divalent mercury (Hg²⁺) is a critical step that increases its potential for methylation. industrialchemicals.gov.au While phenylmercury (B1218190) itself is not directly methylated, its breakdown provides the substrate (Hg²⁺) for methylating microorganisms. nih.gov

Mercury methylation is a microbial process that converts inorganic mercury into the highly toxic and bioaccumulative methylmercury (B97897) (MeHg). nih.gov This process is primarily carried out by specific anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria, which are common in anoxic environments like sediments and wetlands. nih.govnih.gov The gene cluster hgcAB has been identified as essential for this methylation potential. nih.gov

Several environmental factors influence the rate of mercury methylation:

Temperature : Higher temperatures generally increase microbial activity and, consequently, methylation rates. nih.govmdpi.comdoaj.org

pH : Low pH can lead to increased methylmercury production and bioaccumulation. nih.govmdpi.comdoaj.org

Organic Matter : The presence of labile natural organic matter serves as a carbon source for methylating bacteria, often promoting MeHg production. mdpi.comdoaj.org

Redox Conditions : The alternating cycles of oxic and anoxic conditions, common in wetlands, can significantly influence mercury's speciation and bioavailability for methylation. doaj.org

Wetlands are considered hotspots for mercury methylation due to the prevalence of these favorable conditions. doaj.orgepa.gov Therefore, the deposition and subsequent degradation of this compound in such environments can contribute to the formation of methylmercury. nih.govepa.gov

| Factor | Influence on Methylation Rate | Source |

| Temperature | Positive correlation; higher temperatures lead to higher rates. | nih.govmdpi.comdoaj.org |

| pH | Generally negative correlation; lower pH can increase production. | nih.govmdpi.comdoaj.org |

| Organic Matter | Positive influence; provides energy for methylating microbes. | mdpi.comdoaj.org |

| Sulfate Levels | Complex; promotes sulfate-reducing bacteria but high sulfide can reduce mercury bioavailability. | nih.govnih.gov |

| Redox Potential | Anoxic (oxygen-depleted) conditions are required for key methylating microbes. | doaj.org |

Accumulation and Bioconcentration Research in Environmental Matrices

Arylmercury compounds are lipophilic, meaning they can be absorbed into the fatty tissues of organisms. industrialchemicals.gov.au This property leads to their accumulation in environmental matrices and bioconcentration in living organisms.

Once this compound enters an aquatic ecosystem, it can be taken up by organisms at the bottom of the food web, such as plankton and invertebrates. pbs.org As these smaller organisms are consumed by larger ones, the concentration of mercury increases at each successive trophic level. This process, known as biomagnification, leads to the highest concentrations in top predators, including piscivorous fish, birds, and mammals. pbs.orgnps.govresearchgate.net

While much of the research on biomagnification focuses on methylmercury, the parent arylmercury compounds can also accumulate. industrialchemicals.gov.au Studies on phenylmercuric acetate have shown it is absorbed and distributed throughout the body in animals, with the highest concentrations found in the kidneys and liver. industrialchemicals.gov.au The ultimate risk is often associated with the transformation of the initial compound into inorganic mercury and its subsequent methylation, as methylmercury is the form that most effectively biomagnifies. unl.edu

Research near abandoned mercury mines shows that even when the primary form of mercury in sediment is inorganic (like cinnabar), fish in the surrounding waters can accumulate significant levels of methylmercury in their tissues. unl.eduunl.edu This highlights that any source of mercury, including the degradation products of this compound, can contribute to the contamination of food webs. unl.edu

Historical Environmental Release and Legacy Contamination Studies

Phenylmercuric compounds, including the lactate salt, were historically used in a variety of applications, contributing to their release into the environment. Their use as fungicides in paints, agriculture, and industrial processes led to widespread, low-level dissemination. Phenylmercuric acetate, for example, was used as a fungicide and slimicide, leading to its introduction into aquatic environments. osti.govnih.gov

These historical uses have resulted in "legacy" contamination, where the chemicals persist in the environment long after their use was discontinued (B1498344) or banned. pbs.orgnps.gov Mercury, in general, is a significant legacy pollutant. pbs.org Contamination from past industrial activities, such as chemical factories and mining, can create long-term sources of mercury in soils and sediments. unl.eduresearchgate.net

Studies of contaminated sites reveal that mercury can remain in soils and sediments for decades, slowly being released into the wider environment or undergoing chemical transformations. researchgate.net Research in the Rhône Valley, Switzerland, on soils contaminated by a chemical factory, found that mercury was predominantly bound to soil organic matter. researchgate.net Similarly, studies of abandoned mercury mines show that waste materials continue to erode into local streams, releasing mercury into aquatic ecosystems. unl.eduunl.edu This persistent contamination poses an ongoing risk as the legacy mercury can become available for methylation and entry into the food web. researchgate.net

Modeling of Environmental Fate for this compound

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. researchgate.netelsevierpure.com These models are essential for risk assessment, as they can estimate environmental concentrations in different media like air, water, and soil over time. researchgate.netelsevierpure.com

For a compound like this compound, a fate model would integrate data on its physical and chemical properties with information about the environmental system. confex.com Key parameters required for such models include:

Persistence : The half-life of the compound in various media (air, water, soil, sediment), which is determined by its degradation rates (e.g., biodegradation, photodegradation). researchgate.netnih.gov

Mobility : How the chemical partitions between different environmental compartments, governed by properties like water solubility, vapor pressure, and its tendency to adsorb to soil and sediment (partition coefficients). researchgate.net

Bioaccumulation : The potential for the chemical to accumulate in organisms, often estimated using the octanol-water partition coefficient (Kow). researchgate.net

Historical Perspectives on Industrial and Research Applications of Phenylmercuric Lactate

Academic Investigations into Early Industrial Uses (e.g., slimicide in paper mills, fungicides)

Early industrial applications of phenylmercuric lactate (B86563) and other phenylmercury (B1218190) compounds centered on their potent antimicrobial properties. ontosight.aiosti.gov They were utilized as fungicides and slimicides in various industrial processes. iarc.frepa.gov

In the paper and pulp industry, phenylmercuric compounds were employed as slimicides to control the growth of slime-forming bacteria and fungi in the water systems of paper mills. iarc.frepa.govpsu.ac.th Slime formation can lead to operational issues, including blockages and defects in the final paper product. The effectiveness of phenylmercuric lactate in inhibiting microbial growth made it a valuable tool in maintaining the efficiency of paper production. epa.gov

As a fungicide, this compound was used in the formulation of paints and coatings to prevent mildew and fungal growth on treated surfaces. ontosight.aiontosight.ai It was also used in the treatment of textiles and freshly sawn lumber to protect against fungal degradation. pic.int The fungicidal efficacy of phenylmercury compounds was a subject of academic investigation, with studies exploring their mode of action and effectiveness against various fungal species. osti.gov Research indicated that organomercury compounds, including phenylmercurials, were effective eradicant fungicides for seed treatment. osti.gov

The table below summarizes some of the early industrial applications of phenylmercuric compounds, including this compound.

| Industrial Application | Function | Target Organisms |

| Paper Mills | Slimicide | Slime-forming bacteria and fungi |

| Paints and Coatings | Fungicide/Mildewcide | Fungi, Mildew |

| Textiles | Fungicide | Fungi |

| Lumber | Fungicide | Brown mould |

Role as a Research Chemical and Synthetic Intermediate in Organic Synthesis

Beyond its industrial applications, this compound served as a research chemical and an intermediate in organic synthesis. iarc.frthieme-connect.de Organomercury compounds, in general, have been a subject of extensive research in organometallic chemistry. mdpi.comwikipedia.org The carbon-mercury bond in these compounds exhibits unique reactivity, making them useful reagents in various chemical transformations. mdpi.com

Phenylmercuric compounds, including the lactate salt, have been utilized in mercuration reactions, which involve the introduction of a mercury-containing group into an organic molecule. mdpi.com These reactions have been instrumental in the synthesis of other organomercury compounds and have been a focus of academic research for understanding electrophilic aromatic substitution. mdpi.com

While specific details on the extensive use of this compound as a synthetic intermediate are limited in readily available literature, the broader class of phenylmercury compounds has been employed in the preparation of other chemical substances. nih.gov For instance, phenylmercury acetate (B1210297) has been used as a starting material for the synthesis of other phenylmercury compounds through double decomposition reactions. nih.gov The reactivity of the phenyl-mercury bond allows for its transformation into other functional groups, providing a pathway for the synthesis of complex organic molecules. However, the high toxicity of organomercury compounds has led to a significant decline in their use in modern organic synthesis in favor of safer alternatives. mdpi.com

Evolution of Regulatory and Research Focus on Organomercurial Applications

The widespread use of organomercurial compounds, including this compound, raised significant environmental and health concerns due to the toxicity of mercury. ontosight.ailibretexts.org This led to a dramatic shift in both the regulatory landscape and the focus of scientific research.

Historically, the potent biocidal properties of organomercurials were their main advantage. osti.gov However, incidents of mercury poisoning and a growing understanding of mercury's persistence and bioaccumulation in the environment prompted regulatory actions worldwide. ontosight.ailibretexts.orgepa.gov International agreements, such as the Minamata Convention on Mercury, have aimed to reduce and eliminate mercury pollution from various sources, including pesticides and industrial processes. ontosight.aiontosight.ai In the United States, the Environmental Protection Agency (EPA) has cancelled or severely restricted many uses of mercury-containing pesticides. pic.int For example, by 1976, all uses of mercury compounds as pesticides were cancelled in the U.S., with a few exceptions for specific applications like treating textiles for outdoor use and controlling Dutch elm disease. pic.int

This regulatory evolution has been mirrored by a shift in research focus. While early research may have concentrated on the applications and efficacy of organomercurials, later studies increasingly investigated their toxic effects, environmental fate, and remediation strategies. epa.govnih.govscirp.org Scientists began to focus on developing methods to detect and remove mercury from contaminated sites. scirp.org Research efforts have also been directed towards understanding the mechanisms of mercury toxicity and developing safer alternatives to organomercurial compounds in industrial and agricultural applications. osti.govontosight.ai The focus of the scientific community has moved from exploiting the properties of organomercurials to mitigating their harmful legacy.

The table below highlights the key shifts in the focus on organomercurial applications.

| Aspect | Historical Focus | Modern Focus |

| Primary Goal | Efficacy as biocides and chemical reagents | Mitigation of environmental and health risks |

| Industrial Use | Widespread in various applications | Severely restricted or phased out |

| Research Emphasis | Synthesis, application, and effectiveness | Toxicology, environmental fate, remediation, and development of safer alternatives |

| Regulatory Stance | Permissive | Highly restrictive with international treaties and national bans |

Future Directions and Emerging Research Avenues for Phenylmercuric Lactate and Arylmercurials

Development of Novel Analytical Approaches for Environmental Monitoring and Speciation

Accurate and sensitive detection of phenylmercuric lactate (B86563) and other arylmercurials in complex environmental matrices is fundamental to understanding their distribution, toxicity, and fate. While traditional methods have provided valuable data, future research is focused on developing faster, more efficient, and field-deployable analytical techniques.

A significant challenge in mercury analysis is speciation—distinguishing between different chemical forms of mercury (e.g., inorganic, methylmercury (B97897), phenylmercury), as toxicity and environmental behavior vary dramatically between species. taylorfrancis.com Current research emphasizes hyphenated techniques, which couple powerful separation methods with sensitive detection systems. vliz.be High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a preferred methodology due to its high sensitivity and selectivity for mercury species. nih.gov Recent advancements have focused on developing ultra-high-performance liquid chromatography (UHPLC)-ICP-MS methods, which significantly reduce analysis time and the consumption of reagents and argon gas, making the process more cost-effective and environmentally friendly. nih.gov

Flow injection analysis (FIA) is another promising approach, offering automation and high sample throughput. tandfonline.com Coupling FIA with detectors like cold vapor atomic fluorescence spectrometry (CV-AFS) allows for the sensitive determination of organomercurials after on-line oxidation and reduction steps. tandfonline.com The development of commercial, relatively inexpensive, and extremely sensitive CV-AFS instrumentation has made it one of the most popular detectors for laboratories studying the biogeochemical cycling of mercury. vliz.be

Future innovations will likely involve the miniaturization of these systems for in-situ monitoring and the development of novel materials for sample preconcentration, allowing for the detection of ultra-trace levels of arylmercurials. Furthermore, research into new derivatization agents and more stable extraction procedures is needed to prevent the transformation or loss of species during sample preparation, which remains a critical step. vliz.be

| Technique | Principle | Advantages | Limitations | Recent Developments |

|---|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation of mercury species followed by elemental mass spectrometry detection. nih.gov | High sensitivity and selectivity, suitable for complex matrices. nih.gov | High instrument cost, requires skilled operators. researchgate.net | Adaptation to UHPLC for faster, greener analysis. nih.gov |

| GC-AFS | Gas chromatographic separation of volatile mercury derivatives followed by atomic fluorescence detection. olympianwatertesting.com | High element specificity. vliz.be | Requires derivatization to make species volatile. vliz.be | Use of hydrogen as a sustainable carrier gas. mdpi.com |

| FIA-CV-AFS | Automated online oxidation of organomercury, reduction to Hg(0), and detection by atomic fluorescence. tandfonline.com | Cost-effective, high sample throughput, sensitive. tandfonline.com | Indirect measurement of organomercury after conversion. | Optimization of online digestion and reduction chemistry. |

| Direct Mercury Analysis (DMA) | Thermal decomposition, amalgamation, and atomic absorption spectrometry. nih.gov | Rapid analysis of total mercury without wet chemistry. nih.gov | Does not provide speciation information. | Used as a screening tool for total mercury content. |

Computational Chemistry and Molecular Modeling of Phenylmercuric Lactate Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the behavior of molecules at an atomic level. These methods offer insights into the structure, reactivity, and interactions of this compound that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly valuable quantum mechanical method for studying organometallic compounds. researchgate.netresearcher.life

Future research will increasingly use DFT to:

Elucidate Reaction Mechanisms: Model the pathways by which this compound interacts with biological molecules, such as proteins and enzymes. By calculating the energies of transition states and intermediates, researchers can predict the most likely mechanisms of toxicity. unc.edu

Predict Spectroscopic Properties: Simulate spectroscopic data (e.g., NMR, UV-Vis) to aid in the identification and characterization of this compound and its transformation products in various environments. nih.gov

Analyze Binding Affinities: Calculate the binding energies between this compound and biological targets, such as the sulfhydryl groups of amino acids like cysteine. This can help quantify the strength of these interactions and explain the compound's high affinity for proteins.

Understand Environmental Fate: Model the adsorption of this compound onto environmental surfaces like soil minerals and organic matter, and predict its potential for degradation through abiotic pathways like photolysis.

By combining computational predictions with experimental data, a more complete picture of the chemical and toxicological properties of this compound can be developed. acs.org This synergy allows for the rational design of experiments and provides a theoretical framework for interpreting complex observations. researchgate.net

Bioremediation Strategies for Organomercurial Contamination

Bioremediation, which uses living organisms to remove or neutralize contaminants, is an emerging, cost-effective, and environmentally friendly alternative to traditional physicochemical methods for cleaning up mercury-contaminated sites. nih.govmdpi.comresearchgate.net Research in this area focuses on two main strategies: microbial remediation and phytoremediation.

Microbial Remediation: Many bacteria have evolved resistance mechanisms to survive in mercury-contaminated environments. rjlbpcs.com This resistance is often conferred by the mer operon, a cluster of genes that encode proteins for detoxifying mercury compounds. rjlbpcs.com A key enzyme in this system is organomercurial lyase (MerB), which cleaves the carbon-mercury bond in compounds like phenylmercuric acetate (B1210297), a close relative of this compound. semanticscholar.orgnih.govtandfonline.com This cleavage releases the organic moiety (e.g., benzene) and inorganic mercury (Hg²⁺). nih.govosti.gov Subsequently, another enzyme, mercuric reductase (MerA), reduces the toxic Hg²⁺ to the much less toxic and volatile elemental mercury (Hg⁰), which can then be released from the cell. rjlbpcs.com

Research has identified several bacterial genera, including Pseudomonas, Vibrio, and Bacillus, capable of degrading organomercurials. nih.govtandfonline.comnih.govbohrium.com Future work will focus on isolating and characterizing new, highly efficient microbial strains from contaminated sites, optimizing conditions for their growth and degradative activity, and exploring the potential of genetically engineered microorganisms with enhanced remediation capabilities. tandfonline.com

Phytoremediation: Phytoremediation involves the use of plants to extract, stabilize, or volatilize contaminants from soil and water. mdpi.commdpi.com Several strategies are being explored for mercury contamination:

Phytoextraction: Using plants that can accumulate mercury in their harvestable biomass (shoots and leaves). mdpi.comishs.org Although no natural mercury hyperaccumulators have been found, some species show tolerance and moderate accumulation. ishs.org

Phytostabilization: Employing plants to reduce the mobility and bioavailability of mercury in the soil by adsorbing it onto their roots or precipitating it within the root zone. mdpi.com

Phytovolatilization: Utilizing plants, often genetically engineered, to take up mercury from the soil and convert it into volatile elemental mercury (Hg⁰), which is then released into the atmosphere. tandfonline.com This approach often involves transferring the bacterial merA and merB genes into plants, giving them the ability to detoxify both inorganic and organic mercury. tandfonline.com

Future research will aim to identify native plant species with high tolerance and accumulation capacity, improve the efficiency of genetically engineered plants, and investigate the synergistic effects of plant-microorganism interactions to enhance remediation outcomes. mdpi.commdpi.com

| Strategy | Organism Type | Mechanism | Key Genes/Enzymes | Research Focus |

|---|---|---|---|---|

| Microbial Degradation | Bacteria (e.g., Pseudomonas) | Cleavage of C-Hg bond, followed by reduction of Hg²⁺ to Hg⁰. semanticscholar.orgnih.gov | Organomercurial lyase (MerB), Mercuric reductase (MerA). rjlbpcs.com | Isolating novel strains, genetic engineering, optimizing conditions. tandfonline.com |

| Phytoextraction | Plants (e.g., Senna siamea) | Uptake and accumulation of mercury in harvestable plant tissues. ishs.org | Plant-specific metal transporters and tolerance mechanisms. | Screening native plants for accumulation potential. ishs.org |

| Phytovolatilization | Genetically Engineered Plants | Uptake of organomercurials, conversion to Hg²⁺ and then to volatile Hg⁰. tandfonline.com | Bacterial merA and merB genes transferred to plants. tandfonline.com | Improving efficiency and field-testing transgenic plants. |

Comparative Mechanistic Studies with Other Organometallic Compounds

Understanding the unique reactivity of arylmercurials like this compound requires comparative studies with other organometallic compounds. Organometallic chemistry involves a set of fundamental reactions, including oxidative addition, reductive elimination, and migratory insertion. iitd.ac.inyoutube.com The behavior of a specific compound is dictated by the nature of the metal, its oxidation state, and its ligands.

A key feature of organomercurials is the polar covalent bond between carbon and mercury. Compared to highly reactive organolithium or Grignard (organomagnesium) reagents, where the C-metal bond has significant ionic character, the C-Hg bond is less polar. msu.edu This results in arylmercurials being generally less reactive as nucleophiles and bases. msu.edu

However, the toxicity of mercury compounds is often linked to the high affinity of mercury for sulfhydryl groups in proteins. nih.gov Mechanistic studies comparing the interaction of this compound with other organometallics (e.g., organolead, organotin) and sulfhydryl-containing molecules can elucidate differences in binding kinetics, bond strengths, and the potential for displacing essential metal ions from enzymes.

Future research should employ kinetic analyses and spectroscopic techniques (e.g., in-situ NMR, IR) to probe the elementary steps of these reactions. acs.orgethz.ch Such studies can reveal how the phenyl group and the lactate ligand influence the reactivity of the mercury center compared to other alkyl or aryl ligands. Comparing the mechanisms of toxicity—such as the generation of reactive oxygen species (ROS) or enzyme inactivation—between different heavy metals provides a broader context for understanding the specific hazards posed by this compound. nih.gov This comparative approach is crucial for building predictive models of toxicity and for the rational design of safer alternatives and more effective remediation strategies. acs.org

Q & A

Q. What are the regulatory restrictions on phenylmercuric lactate in international research contexts?

this compound is listed under China’s "Toxic Chemicals Severely Restricted on Import and Export" due to its mercury content and environmental persistence, aligning with the Rotterdam and Stockholm Conventions . Researchers must obtain prior informed consent (PIC) for cross-border transfers and adhere to local hazardous material protocols. Methodologically, consult national chemical inventories (e.g., UNEP’s PIC list ) and institutional safety committees to ensure compliance.

Q. How can this compound be safely handled in laboratory settings?

Follow OSHA standards (29 CFR 1910.132) for personal protective equipment (PPE), including nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators. Incompatibilities with oxidizing agents (e.g., chlorates), strong acids/bases, and sulfur necessitate storage in inert containers (e.g., glass or polyethylene) under controlled temperatures . Implement fume hoods for synthesis or handling, and conduct regular air monitoring for mercury vapor .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Use gas chromatography-mass spectrometry (GC-MS) with derivatization to improve volatility, coupled with cold-vapor atomic fluorescence spectroscopy (CV-AFS) for mercury quantification. Validate methods using certified reference materials (CRMs) listed in regulatory databases (e.g., CAS 23319-66-6 for phenylmercuric triethanolammonium lactate) . Cross-check with HPLC-ICP-MS for speciation analysis in complex matrices .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

Experimental design should include accelerated degradation studies: expose the compound to buffers (pH 3–10) at 25°C and 40°C, and monitor decomposition via UV-Vis spectroscopy (λ = 260 nm for mercury complexes). Stability decreases in acidic conditions (pH < 5) due to demercuration, forming volatile methylmercury byproducts . For long-term stability, store at pH 7–8 in amber vials to prevent photolytic cleavage .

Q. What synergistic or antagonistic interactions occur between this compound and dithiocarbamate fungicides?